molecular formula C8H5NO3S B3390162 5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid CAS No. 954230-95-6

5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B3390162
CAS No.: 954230-95-6
M. Wt: 195.2 g/mol
InChI Key: ASSDHSCKHFBLII-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both thiophene and oxazole rings Thiophene is a five-membered ring containing sulfur, while oxazole is a five-membered ring containing both oxygen and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxazole ring can produce amino derivatives.

Scientific Research Applications

5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.

    Oxazole-4-carboxylic acid: Lacks the thiophene ring, which reduces its potential for electronic applications.

    5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid: Similar structure but contains a furan ring instead of thiophene, leading to different electronic properties.

Uniqueness

5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid is unique due to the combination of the thiophene and oxazole rings, which imparts distinct electronic and chemical properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-8(11)5-4-9-12-7(5)6-2-1-3-13-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSDHSCKHFBLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid

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